molecular formula C12H22O2Si B8393626 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan

Cat. No. B8393626
M. Wt: 226.39 g/mol
InChI Key: FOJMNIZSPOJYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan is a useful research compound. Its molecular formula is C12H22O2Si and its molecular weight is 226.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

tert-butyl-[2-(furan-2-yl)ethoxy]-dimethylsilane

InChI

InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-10-8-11-7-6-9-13-11/h6-7,9H,8,10H2,1-5H3

InChI Key

FOJMNIZSPOJYKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=CO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(2-Hydroxyethyl)furan (1.00 g, 8.93 mmol, Example 255A) was dissolved in DMF at 25° C. and imidazole (0.790 g, 11.6 mmol) was added. TBSCl (1.35 g, 8.93 mmol) was then added in portions over 5 minutes. After 2 h, the reaction was poured into diethyl ether (300 mL) and washed sequentially with water (1×100 mL), 1 N HCl (1×100 mL), and brine (1×100 mL). The combined organics were then dried over magnesium sulfate and concentrated in vacuo. Compound 241A was isolated as a clear oil (1.77 g) and was taken on without purification. HPLC: 100% at 4.233 min (retention time) (YMC S5 ODS column 4.6×50 mm, 10–90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Imidazole (3.65 g, 53.6 mmol) and TBSCl (6.47 g, 42.9 mmol) were added to the solution of compound 255A (4.00 g, 35.7 mmol) in 50 mL of DMF. The mixture was stirred at rt for 2 h and then the reaction mixture was poured into ether. The ether solution was washed with water (1×), 1 N HCl (1×), water (1×) and brine (1×). The organic layer was dried over Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel eluting with 30% CH2Cl2/70% hexane gave 7.4 g (32.7 mmol, 91.7%) of 255B as a colorless oil.
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
91.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.